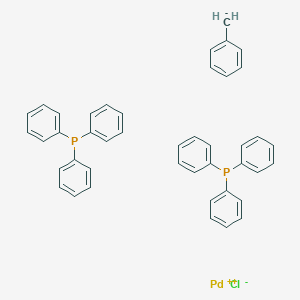

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22784-59-4 |

|---|---|

Molecular Formula |

C43H37ClP2Pd |

Molecular Weight |

757.6 g/mol |

IUPAC Name |

methanidylbenzene;palladium(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |

InChI Key |

AVPBPSOSZLWRDN-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of Benzyl(chloro)bis(triphenylphosphine)palladium(II): A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the characterization of Benzyl(chloro)bis(triphenylphosphine)palladium(II), a pivotal precatalyst in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental properties with practical, field-proven insights into its synthesis, spectroscopic analysis, structural elucidation, and application.

Introduction: A Versatile Catalyst in Cross-Coupling Chemistry

Benzyl(chloro)bis(triphenylphosphine)palladium(II) is a square planar palladium(II) complex that has garnered significant attention as a highly effective precatalyst in a myriad of cross-coupling reactions. Its utility spans a wide range of transformations crucial to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These reactions include, but are not limited to, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Heck, and Buchwald-Hartwig cross-coupling reactions. The presence of the benzyl ligand, in conjunction with the two triphenylphosphine ligands, imparts a unique combination of stability and reactivity to the complex, facilitating its activation to the catalytically active palladium(0) species under appropriate reaction conditions.

This guide will delve into the essential physicochemical properties of this complex, provide a detailed representative synthesis protocol, and explore the key analytical techniques employed for its thorough characterization.

Physicochemical Properties

The fundamental properties of Benzyl(chloro)bis(triphenylphosphine)palladium(II) are summarized in the table below. These characteristics are foundational for its handling, storage, and application in catalytic processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₃₇ClP₂Pd | |

| Molecular Weight | 757.57 g/mol | |

| Appearance | Light yellow to amber crystalline powder | |

| Melting Point | 166-170 °C | |

| Solubility | Soluble in chloroform, toluene, benzene, and acetone; insoluble in water. | |

| Storage Conditions | Store under an inert atmosphere, preferably at 2-8°C, protected from light and moisture. |

Synthesis of Palladium(II) Phosphine Complexes: A Representative Protocol

While a specific, detailed protocol for the synthesis of Benzyl(chloro)bis(triphenylphosphine)palladium(II) is not widely published, a reliable method for the closely related and structurally similar trans-bis(triphenylphosphine)palladium(II) dichloride can be adapted. The following protocol, based on established literature procedures, provides a robust framework for the synthesis of such palladium(II) phosphine complexes[1].

Synthesis of trans-Bis(triphenylphosphine)palladium(II) Dichloride

This synthesis involves the reaction of palladium(II) chloride with triphenylphosphine in a suitable solvent.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of palladium(II) chloride (1.0 g, 5.64 mmol) in 30 mL of benzonitrile in a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (3.25 g, 12.4 mmol, 2.2 equivalents).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 20 minutes to remove oxygen, which can lead to the formation of palladium black.

-

Reflux: Heat the reaction mixture to reflux (approximately 180-190 °C) under an inert atmosphere for 20-30 minutes. The solution will typically turn from a suspension to a clear, dark red or orange solution.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. The product will precipitate as yellow crystals. Further cooling in an ice bath can enhance precipitation.

-

Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with diethyl ether (3 x 30 mL) to remove any residual benzonitrile and unreacted triphenylphosphine.

-

Drying: Dry the product under vacuum to yield pure trans-bis(triphenylphosphine)palladium(II) dichloride.

Conceptual Adaptation for Benzyl(chloro)bis(triphenylphosphine)palladium(II):

The synthesis of the title compound would likely involve the reaction of a suitable palladium(II) precursor, such as bis(benzonitrile)palladium(II) chloride, with two equivalents of triphenylphosphine and a benzylating agent, or the reaction of a benzylpalladium(II) species with triphenylphosphine.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of Benzyl(chloro)bis(triphenylphosphine)palladium(II). The expected spectroscopic data, based on the analysis of similar palladium complexes, are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the benzyl and triphenylphosphine ligands. The protons of the phenyl groups of the triphenylphosphine ligands will appear as complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The benzylic protons (–CH₂–) are expected to appear as a singlet or a triplet (due to coupling with the ³¹P nuclei) in the upfield region (typically δ 2.5-3.5 ppm). The protons of the phenyl group of the benzyl ligand will also be present in the aromatic region.

-

³¹P{¹H} NMR: The proton-decoupled ³¹P NMR spectrum is a crucial tool for confirming the presence and coordination of the phosphine ligands. For a trans geometry, a single sharp resonance is expected, typically in the range of δ 20-30 ppm. A cis geometry would result in two distinct signals or a more complex splitting pattern.

-

¹³C{¹H} NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the benzyl and triphenylphosphine ligands. The benzylic carbon is expected to appear in the upfield region, while the aromatic carbons will resonate in the downfield region (typically δ 120-140 ppm).

Representative NMR Data for trans-Bis(triphenylphosphine)palladium(II) Dichloride[1]:

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | 7.71 | m | PPh₃ (ortho-protons) |

| 7.44–7.35 | m | PPh₃ (meta- and para-protons) | |

| ³¹P{¹H} | 24.5 | s | PPh₃ |

| ¹³C{¹H} | 135.5, 131.0, 130.0, 128.5 | m | PPh₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the ligands and the metal-ligand bonds.

Expected IR Absorptions:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic, benzyl CH₂): ~2920 cm⁻¹ and ~2850 cm⁻¹

-

C=C stretching (aromatic): ~1590, 1480, and 1435 cm⁻¹

-

P-Ph stretching: ~1090 cm⁻¹

-

Pd-P stretching: ~350-380 cm⁻¹

-

Pd-Cl stretching: ~300-340 cm⁻¹

The presence of the benzyl group will introduce characteristic C-H stretching and bending vibrations.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be employed. The expected molecular ion peak would correspond to the molecular weight of the complex (757.57 g/mol ).

Structural Analysis: X-ray Crystallography

Structural Features of trans-Bis(triphenylphosphine)palladium(II) Dichloride:

-

Coordination Geometry: The palladium center adopts a slightly distorted square planar geometry.

-

Ligand Arrangement: The two triphenylphosphine ligands and the two chloride ligands are arranged in a trans configuration.

-

Bond Lengths and Angles: Typical Pd-P bond lengths are in the range of 2.32-2.34 Å, and Pd-Cl bond lengths are around 2.29-2.31 Å. The P-Pd-P and Cl-Pd-Cl bond angles are approximately 180°.

For Benzyl(chloro)bis(triphenylphosphine)palladium(II), a similar trans square planar geometry is expected, with one chloride ligand being replaced by a benzyl group. The Pd-C bond length of the benzyl group would be a key structural parameter.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for assessing the thermal stability and decomposition profile of the complex.

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the complex into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Instrumentation: Place the sample pan and a reference pan into the TGA/DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Data Analysis: Analyze the resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify decomposition events and thermal transitions.

Expected Thermal Behavior:

The decomposition of Benzyl(chloro)bis(triphenylphosphine)palladium(II) is expected to occur in multiple steps, likely involving the initial loss of the benzyl and/or triphenylphosphine ligands, followed by the decomposition of the remaining palladium species at higher temperatures.

Application in Catalysis: The Suzuki-Miyaura Coupling

Benzyl(chloro)bis(triphenylphosphine)palladium(II) serves as a precatalyst that is converted in situ to the active palladium(0) species, which then enters the catalytic cycle. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, provides an excellent example of its application.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

The activation of the precatalyst to the catalytically active Pd(0) species is a critical step. For Benzyl(chloro)bis(triphenylphosphine)palladium(II), this can occur through various pathways, including reductive elimination of benzyl chloride or reaction with a base or other reagents in the reaction mixture.

Conclusion

Benzyl(chloro)bis(triphenylphosphine)palladium(II) is a valuable and versatile precatalyst in organic synthesis. A thorough characterization, employing a combination of spectroscopic and analytical techniques, is essential for ensuring its quality and for understanding its role in catalytic processes. While detailed experimental data for this specific complex can be elusive in the public domain, a comprehensive understanding of its properties and behavior can be achieved through careful analysis and by drawing parallels with closely related, well-characterized palladium(II) complexes. This guide provides a foundational framework for researchers to approach the characterization and application of this important organometallic compound.

References

-

Pons, J., García-Antón, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(4), m621. [Link]

-

PubChem. (n.d.). (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Triphenylphosphine Palladium Complexes

Introduction: The Central Role of Electronic Structure in Palladium Catalysis

Triphenylphosphine palladium complexes are cornerstones of modern organic synthesis and drug development, prized for their remarkable efficacy in catalyzing a vast array of cross-coupling reactions.[1] Their performance, however, is not magical; it is deeply rooted in the nuanced electronic environment of the palladium center, which is meticulously modulated by the surrounding triphenylphosphine (PPh₃) ligands. Understanding these electronic properties is paramount for researchers and scientists aiming to optimize reaction conditions, predict catalytic activity, and design novel, more efficient catalytic systems.

This guide provides a detailed exploration of the core electronic characteristics of two archetypal complexes: the Pd(0) complex, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the Pd(II) complex, Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂). We will dissect the nature of the palladium-phosphorus bond, examine how oxidation states influence the electronic landscape, and connect these fundamental properties to their tangible impact on catalytic cycles. This analysis is supported by field-proven insights into the experimental techniques used to probe and validate these characteristics.

Section 1: The Palladium-Phosphorus Bond: A Synergistic Electronic Relationship

The interaction between palladium and the triphenylphosphine ligand is more complex than a simple dative bond. It is a synergistic relationship involving two key components: σ-donation and π-backbonding. This dynamic interplay dictates the electron density at the palladium center, which is a critical factor in its reactivity.

1.1 σ-Donation: Enriching the Metal Center The primary interaction is a σ-bond formed by the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital of the palladium atom. Triphenylphosphine is recognized as a strong σ-donating ligand. This donation increases the electron density on the palladium, making the metal center "electron-rich." This property is particularly crucial for Pd(0) complexes, as it facilitates the initial, often rate-determining, step in many catalytic cycles: oxidative addition.

1.2 π-Backbonding: Stabilizing the Complex Complementing the σ-donation is the process of π-backbonding. Here, electron density from filled d-orbitals on the palladium atom is donated back into the empty σ* (antibonding) orbitals of the phosphorus-carbon bonds within the triphenylphosphine ligand. This interaction helps to relieve the build-up of negative charge on the metal center that results from strong σ-donation. While less dominant than in ligands like carbon monoxide, this π-acceptance capability contributes to the overall stability of the Pd-P bond.

The balance between these two effects can be quantified using the Tolman Electronic Parameter (TEP) , which measures the electron-donating or -withdrawing ability of a ligand. The TEP for PPh₃ is 2069.6 cm⁻¹, indicating it is a reasonably strong electron-donating ligand.[2][3]

Section 2: Electronic Properties of Key Complexes: Pd(0) vs. Pd(II)

The oxidation state of the palladium center fundamentally alters the electronic properties and, consequently, the geometry and reactivity of the complex.

2.1 Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ As a Pd(0) complex, Pd(PPh₃)₄ features a palladium atom with a d¹⁰ electron configuration. This electron-rich nature makes it an excellent nucleophile, primed to undergo oxidative addition with organic halides.

-

Structure: In its solid state, Pd(PPh₃)₄ adopts a tetrahedral geometry, consistent with an 18-electron complex. However, in solution, it exists in equilibrium with lower-coordinate, more reactive species through the dissociation of one or more PPh₃ ligands: Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃ ⇌ Pd(PPh₃)₂ + 2PPh₃

-

Reactivity: The 14-electron Pd(PPh₃)₂ and 16-electron Pd(PPh₃)₃ species are often the true catalytically active species, providing the necessary coordination sites for substrates to bind and react. The high electron density on the Pd(0) center is essential for breaking the carbon-halide bond during oxidative addition.

2.2 Bis(triphenylphosphine)palladium(II) Chloride - PdCl₂(PPh₃)₂ In this Pd(II) complex, the palladium atom has a d⁸ electron configuration. Having been oxidized, the metal center is more electrophilic (electron-poor) compared to its Pd(0) counterpart.

-

Structure: PdCl₂(PPh₃)₂ typically adopts a square planar geometry.[4] It can exist as both cis and trans isomers, though the trans isomer is generally more common and stable.[4]

-

Reactivity: PdCl₂(PPh₃)₂ is not catalytically active in its initial state for most cross-coupling reactions. It serves as a stable, air-tolerant precatalyst that must first be reduced in situ to a Pd(0) species to enter the catalytic cycle. This reduction can often be achieved by phosphines, amines, or other reagents present in the reaction mixture.

Section 3: Probing the Electronic Landscape: Key Experimental Workflows

To characterize and validate the electronic properties of these complexes, researchers rely on a suite of spectroscopic and electrochemical techniques. The causality behind these experimental choices lies in their ability to provide direct or indirect measures of the electron distribution within the molecule.

3.1 ³¹P NMR Spectroscopy: A Direct Window into the Pd-P Bond

³¹Phosphorus NMR is an invaluable tool because the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including its coordination to a metal center.[5]

-

Expertise & Causality: The change in the ³¹P chemical shift upon coordination, known as the coordination shift (Δδ = δ_complex - δ_free ligand), provides direct insight into the electronic effects of bonding. For free PPh₃, the signal appears at approximately -5 ppm. Upon coordination to palladium, the signal shifts downfield. This downfield shift is influenced by factors such as the oxidation state of the palladium and the nature of the other ligands present. For instance, the more electron-withdrawing environment of Pd(II) in PdCl₂(PPh₃)₂ generally results in a larger downfield shift compared to the Pd(0) center in Pd(PPh₃)₄.[6]

| Complex | Typical ³¹P Chemical Shift (δ, ppm) | Key Insights |

| Free PPh₃ | ~ -5 | Uncoordinated ligand reference. |

| Pd(PPh₃)₄ | +16 to +29 | Shift is sensitive to solvent and dissociation. Lower values are indicative of the fully coordinated complex.[6] |

| trans-PdCl₂(PPh₃)₂ | ~ +24 | The positive shift reflects coordination to the electron-poorer Pd(II) center.[7] |

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

This protocol ensures a self-validating system by comparing the spectrum of the complex to that of the free ligand, allowing for precise determination of the coordination shift.

-

Sample Preparation (Free Ligand): a. Accurately weigh ~10 mg of triphenylphosphine. b. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. c. Cap the tube and gently agitate until the solid is fully dissolved.

-

Sample Preparation (Palladium Complex): a. Accurately weigh ~15-20 mg of the palladium complex (e.g., PdCl₂(PPh₃)₂). b. Dissolve in ~0.6 mL of the same deuterated solvent in a separate, clean, dry NMR tube. Ensure the complex is fully dissolved.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe for the specific solvent and sample. c. Set up a standard one-pulse ³¹P experiment with proton decoupling (³¹P{¹H}). A 30-degree pulse angle and a relaxation delay of 2-5 seconds are typically sufficient.

-

Data Acquisition: a. Acquire the Free Induction Decay (FID) for both the free ligand and the complex samples. The number of scans will depend on the sample concentration and instrument sensitivity but typically ranges from 64 to 256 scans.

-

Data Processing: a. Apply Fourier transformation to the FID. b. Phase the resulting spectrum and perform baseline correction. c. Reference the spectrum by setting the signal for an external standard (e.g., 85% H₃PO₄) to 0 ppm. d. Integrate the signals if quantitative analysis is required (using inverse-gated decoupling for accuracy).

3.2 Cyclic Voltammetry (CV): Quantifying Redox Behavior

CV is a powerful electrochemical technique used to measure the redox potentials of a complex. This provides a direct quantitative measure of the ease with which the palladium center can be oxidized or reduced, a cornerstone of its catalytic function.

-

Expertise & Causality: For a Pd(0) complex like Pd(PPh₃)₄, we are interested in its oxidation potential (Pd⁰ → Pd²⁺). A lower, less positive oxidation potential indicates that the complex is easier to oxidize, which correlates with a more electron-rich metal center that is more reactive towards oxidative addition. Conversely, for a Pd(II) complex like PdCl₂(PPh₃)₂, the reduction potential (Pd²⁺ → Pd⁰) is of key interest. A less negative reduction potential suggests the complex is more easily reduced to the catalytically active Pd(0) state.

| Complex | Redox Process | Expected Potential (vs. Fc⁺/Fc) | Electronic Implication |

| Pd(PPh₃)₄ | Oxidation (Pd⁰ → Pd²⁺) | Low positive potential | Electron-rich, easy to oxidize, reactive in oxidative addition. |

| PdCl₂(PPh₃)₂ | Reduction (Pd²⁺ → Pd⁰) | Mildly negative potential | Pre-catalyst that can be readily activated by reduction. |

Experimental Protocol: Cyclic Voltammetry

This protocol is self-validating through the inclusion of an internal standard (ferrocene), which allows for accurate potential referencing regardless of minor variations in the reference electrode.

-

Electrochemical Cell Setup: a. Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. b. Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with solvent, and dry.[4]

-

Solution Preparation: a. Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane). b. Prepare a ~1 mM solution of the palladium complex in the electrolyte solution. c. Add a small amount of ferrocene as an internal standard.

-

Data Acquisition: a. Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment. b. Connect the electrodes to a potentiostat. c. Record a background scan of the electrolyte solution first to identify any impurity peaks. d. Set the scan parameters: scan rate (e.g., 100 mV/s), initial and final potentials, and switching potential. The potential window should be wide enough to observe the redox events of interest. e. Run the cyclic voltammogram for the sample solution.

-

Data Analysis: a. Measure the peak potentials for the anodic (Epa) and cathodic (Epc) waves. b. Determine the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.[8] c. Reference the measured potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which should appear as a reversible wave.

3.3 UV-Visible Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light.[9] For transition metal complexes, the observed absorption bands typically arise from d-d transitions or charge-transfer transitions.

-

Expertise & Causality:

-

d-d Transitions: These involve the excitation of an electron from one d-orbital to another. In the square planar environment of PdCl₂(PPh₃)₂ (a d⁸ complex), these transitions are possible but are often weak (Laporte forbidden).

-

Charge-Transfer (CT) Transitions: These are more intense and informative. They involve the movement of an electron between the metal and the ligands.

-

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. This is common in complexes with electron-rich ligands and an electron-poor (oxidized) metal, such as PdCl₂(PPh₃)₂.

-

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. This occurs in complexes with an electron-rich (reduced) metal and ligands with low-lying π* orbitals, such as Pd(PPh₃)₄.[10]

-

-

| Complex | Expected Transition Type | Electronic Implication |

| Pd(PPh₃)₄ | Metal-to-Ligand Charge Transfer (MLCT) | Confirms the presence of an electron-rich Pd(0) center capable of donating into ligand orbitals. |

| PdCl₂(PPh₃)₂ | Ligand-to-Metal Charge Transfer (LMCT) & d-d transitions | Consistent with an electron-poor Pd(II) center and the square planar geometry.[11] |

Experimental Protocol: UV-Visible Spectroscopy

This protocol ensures validity by obtaining a background spectrum of the solvent and cuvette, which is then subtracted from the sample spectrum to isolate the absorbance of the complex itself.

-

Sample Preparation: a. Prepare a dilute solution of the palladium complex (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or hexane). b. Ensure the complex is fully dissolved. The solution should be clear and free of suspended particles.

-

Instrument Setup: a. Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes. b. Select a matched pair of quartz cuvettes.

-

Data Acquisition: a. Fill one cuvette with the pure solvent to be used as a reference. b. Fill the second cuvette with the sample solution. c. Place the reference cuvette in the spectrophotometer and record a baseline (background) spectrum. d. Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: a. The instrument software will automatically subtract the baseline from the sample spectrum. b. Identify the wavelengths of maximum absorbance (λ_max) for each absorption band. c. If the concentration and path length are known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law (A = εlc).[9]

Section 4: The Catalytic Cycle: Where Electronic Properties Dictate Performance

The electronic properties detailed above are not mere academic curiosities; they are the driving forces behind the catalytic prowess of triphenylphosphine palladium complexes. The canonical cross-coupling cycle provides a clear illustration of their importance.

Caption: The Palladium Cross-Coupling Cycle.

-

Oxidative Addition: The cycle begins with the electron-rich Pd(0) complex. The high electron density on the palladium, enhanced by the σ-donating PPh₃ ligands, is essential for the metal to insert itself into the R-X bond of the substrate, forming a Pd(II) intermediate. An electron-poor Pd(0) center would be far less reactive in this crucial first step.

-

Transmetalation: The Pd(II) intermediate then exchanges its halide (X) for an organic group (R') from an organometallic reagent (R'-M). The electronic nature of the palladium can influence the rate of this step, though steric factors also play a significant role.

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (R and R') couple and are eliminated from the palladium center, regenerating the catalytically active Pd(0) complex. This step is favored by a Pd(II) center that is sufficiently electron-poor to be readily reduced back to Pd(0).

The ability of the triphenylphosphine ligands to stabilize both the electron-rich Pd(0) state (necessary for Step 1) and the electron-poor Pd(II) state (involved in Steps 2 and 3) is key to the overall efficiency of the catalytic process.

Conclusion

The electronic properties of triphenylphosphine palladium complexes are a direct result of the synergistic bonding between the phosphorus ligands and the palladium metal center. These properties, which are dictated by the palladium's oxidation state, are not static but are dynamically linked to the structure, reactivity, and ultimately, the catalytic efficiency of the complex. By employing a combination of ³¹P NMR spectroscopy, cyclic voltammetry, and UV-Visible spectroscopy, researchers can gain a comprehensive, validated understanding of the electronic landscape of these vital catalysts. This knowledge empowers scientists in drug development and materials science to make informed decisions, troubleshoot reactions, and rationally design the next generation of palladium catalysts for a more efficient chemical future.

References

-

LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]

-

Wiley-VCH. (n.d.). Bis(triphenylphosphine)palladium(II) dichloride - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMR Process Systems. (n.d.). 31 Phosphorus NMR. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Reddit. (2022, October 3). Oxidized Pd(PPh3)4. r/Chempros. [Link]

-

ResearchGate. (2020, June 4). Pd(PPh3)4 31P NMR data?. [Link]

-

ResearchGate. (n.d.). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared.... [Link]

-

Journal of Synthetic Chemistry. (2025, February 26). Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. [Link]

-

American Chemical Society. (2026, January 12). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. [Link]

-

ResearchGate. (2025, August 9). TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. [Link]

-

National Center for Biotechnology Information. (n.d.). A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption and emission spectra of Pd-B-1, Pd-B-2, Pd-B-3,.... [Link]

-

Royal Society of Chemistry. (n.d.). Oxidative addition of verdazyl halogenides to Pd(PPh3)4. [Link]

-

Wikipedia. (n.d.). Bis(triphenylphosphine)palladium chloride. [Link]

-

The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

-

Chemistry For Everyone. (2025, February 6). What Is Electronic Transition In UV Spectroscopy?. YouTube. [Link]

-

SlideShare. (2019, March 17). Electronic Spectroscopy of Transition Metal Complexes. [Link]

-

Digital Object Identifier System. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. [Link]

-

PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. [Link]

-

Research Summit. (n.d.). Femtosecond transient absorption of Palladium complex for extreme ultraviolet lithography Synthesis UV-VIS Absorbance Calculatio. [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorobis(triphenylphosphine)palladium. PubChem. [Link]

-

YouTube. (2020, December 23). Electronic Transitions in UV-VISIBLE Spectroscopy. [Link]

-

American Chemical Society. (n.d.). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. [Link]

-

Deringer Ney. (2022, September 14). Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes. [Link]

-

National Center for Biotechnology Information. (2021, May 5). TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. [Link]

-

MDPI. (2023, May 7). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. [Link]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. ossila.com [ossila.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchsummit.ie [researchsummit.ie]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Handling of Bis(triphenylphosphine)palladium(II) Chloride

Introduction

Bis(triphenylphosphine)palladium(II) chloride, with the chemical formula PdCl₂(PPh₃)₂, is a cornerstone catalyst in modern organic synthesis.[1][2] As a yellow, crystalline solid, it is a pivotal pre-catalyst for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental to the construction of complex molecules in pharmaceuticals and materials science.[1][3][4][5] The compound's utility stems from the palladium center, stabilized by two triphenylphosphine ligands.[3] While generally considered more stable and possessing a longer shelf-life than its Pd(0) counterpart, Tetrakis(triphenylphosphine)palladium(0), its efficacy is intrinsically linked to its purity and integrity.[5] Mishandling can lead to decomposition, compromising catalytic activity and leading to irreproducible results. This guide provides a comprehensive overview of the stability and handling of PdCl₂(PPh₃)₂, offering field-proven insights to ensure its optimal performance and safety in a research environment.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its correct handling and application. PdCl₂(PPh₃)₂ is a square planar coordination complex, predominantly existing in the trans isomeric form.[1][6] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | PdCl₂(P(C₆H₅)₃)₂ | [1] |

| Molar Mass | 701.90 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 260 °C (decomposes around 300 °C) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility (Organic) | Soluble in chloroform, benzene, toluene, hexane, acetone | [1][6] |

| Structure | Square planar, trans isomer | [1] |

Stability Profile: A Multi-faceted Analysis

The stability of PdCl₂(PPh₃)₂ is not absolute; it is contingent upon thermal, atmospheric, and chemical factors. Understanding these sensitivities is critical to preserving the catalyst's activity.

Thermal Stability

The compound is thermally stable under standard laboratory conditions.[7][8] However, it has a defined thermal decomposition limit. While its melting point is cited as 260 °C, decomposition begins to occur around 300 °C.[1] Some studies suggest a lower stability threshold of 230 °C.[2] Thermogravimetric analysis (TGA) of a nanocatalyst variant showed that while significant thermal stability is observed, weight loss associated with the decomposition of organic moieties can begin at temperatures over 150 °C.[3] In the event of a fire, thermal decomposition generates hazardous products, including carbon oxides (CO, CO₂), hydrogen chloride, phosgene, and phosphorus oxides.[7][8][9]

Causality Insight: The P-Pd bond is robust but not indestructible. High thermal energy can overcome the bond enthalpy, leading to ligand dissociation and subsequent decomposition of the complex, often resulting in the formation of palladium black (Pd(0)).

Atmospheric Stability

While considered relatively stable in air for routine handling, prolonged or improper exposure to the atmosphere can degrade the material.[10] Key sensitivities include:

-

Moisture: The compound is described as hygroscopic and moisture-sensitive.[7][9] It can absorb moisture from the air, which can lead to the formation of hydrochloric acid and compromise the catalyst's structure.[2][8]

-

Oxygen: The synthesis of the complex is known to be sensitive to oxygen, which can promote the formation of palladium black.[10] While the Pd(II) center is less prone to oxidation than a Pd(0) center, the triphenylphosphine ligands can be susceptible to oxidation over time, forming triphenylphosphine oxide. This ligand degradation alters the electronic properties of the palladium center, impacting its catalytic performance.

Chemical Incompatibilities

The primary chemical incompatibility for bis(triphenylphosphine)palladium(II) chloride is with strong oxidizing agents .[7][8][9] Contact with substances like nitrates, peroxides, or concentrated acids can lead to vigorous and potentially hazardous reactions, causing rapid decomposition of the complex.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system; it ensures the catalyst you use today will perform identically to the catalyst you use tomorrow.

Recommended Handling Protocol

Handling should always be performed in a controlled environment to minimize exposure and prevent contamination.

-

Engineering Controls: All manipulations involving the solid powder must be conducted in a well-ventilated area, such as a certified chemical fume hood or a glovebox.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Dispensing and Weighing:

-

Use spatulas and weighing papers appropriate for fine powders.

-

If possible, weigh the compound in an inert atmosphere (e.g., a nitrogen- or argon-filled glovebox) to minimize exposure to air and moisture.

-

After dispensing, securely reseal the container immediately.

-

Hygiene:

Recommended Storage Protocol

Proper storage is the most critical factor in maintaining the long-term stability and shelf-life of the catalyst.

-

Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).[7] This is the single most important step to prevent degradation from moisture and atmospheric oxygen.

-

Temperature: Store in a cool, dry place.[11] A refrigerated, explosion-proof environment at 2-8 °C is recommended for long-term storage.[7]

-

Container: Keep the compound in its original, tightly sealed container.[7][12] Suitable containers include glass or polyethylene bottles.[9] Ensure the container is clearly labeled.

-

Location: Store away from heat sources, light, and incompatible materials, particularly strong oxidizing agents.[2][7][8]

Visualizing Workflows and Decomposition

Signs of Decomposition

Visual inspection can often provide the first clue of catalyst degradation. A pristine sample of bis(triphenylphosphine)palladium(II) chloride is a uniform yellow powder.[1] Signs of decomposition include:

-

Color Change: Darkening of the yellow powder, turning tan, brown, or black.

-

Formation of Black Precipitate: The appearance of fine black particles (palladium black) indicates the reduction of the Pd(II) center to Pd(0) metal.[10]

-

Clumping: Due to its hygroscopic nature, absorption of moisture can cause the powder to clump.[9]

Conceptual Decomposition Pathway

The decomposition of PdCl₂(PPh₃)₂ can be triggered by several factors, leading to catalytically inactive species.

Caption: Conceptual pathway of catalyst decomposition.

Experimental Handling Workflow

A systematic workflow minimizes risk and ensures the integrity of the catalyst from storage to reaction.

Caption: Standard workflow for handling the catalyst.

Conclusion

Bis(triphenylphosphine)palladium(II) chloride is a robust and versatile catalyst, but its performance is directly tied to its chemical integrity. By understanding its sensitivity to heat, moisture, oxygen, and strong oxidizing agents, researchers can implement handling and storage protocols that safeguard its activity. The causality is clear: meticulous, deliberate handling—treating the compound as moisture- and air-sensitive by storing it under a cool, inert atmosphere and minimizing exposure during use—prevents decomposition. This ensures reproducible, reliable results in the critical cross-coupling reactions that drive innovation in drug development and materials science.

References

-

Bis(triphenylphosphine)palladium(II) dichloride Material Safety Data Sheet . Szabo-Scandic.

-

Bis(triphenylphosphine)palladium chloride . Wikipedia.

-

How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide . YouTube.

-

Preparation method of bis-triphenylphosphine palladium dichloride . Google Patents.

-

Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides . Journal of Synthetic Chemistry.

-

Bis(triphenylphosphine)palladium(II) dichloride Safety Data Sheet . SynQuest Laboratories, Inc.

-

Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety . Metoree.

-

SAFETY DATA SHEET - Bis(triphenylphosphine)palladium(II) chloride . Fisher Scientific.

-

Bis(triphenylphosphine)palladium(II) chloride Safety Data Sheet . Apollo Scientific.

-

Bis(triphenylphosphine)palladium(II) chloride Properties . ChemicalBook.

-

Bis(triphenylphosphine)palladium(II) dichloride Applications . Sigma-Aldrich.

-

BIS (TRIPHENYL PHOSPHINE) PALLADIUM (II) CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie.

-

Dichlorobis(triphenylphosphine)palladium GHS Classification . PubChem.

-

Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] . Common Organic Chemistry.

Sources

- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 2. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Pd(PPh3)2Cl2 - ビス(トリフェニルホスフィン)パラジウム(II) 二塩化物、98 [sigmaaldrich.com]

- 5. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]

- 6. Bis(triphenylphosphine)palladium(II) chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. youtube.com [youtube.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

solubility of Benzyl(chloro)bis(triphenylphosphine)palladium(II) in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl(chloro)bis(triphenylphosphine)palladium(II) in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Benzyl(chloro)bis(triphenylphosphine)palladium(II), with the chemical formula C₄₃H₃₇ClP₂Pd, is a significant organopalladium complex frequently employed as a catalyst in a variety of organic transformations, most notably in cross-coupling reactions.[1] Its efficacy in forming carbon-carbon and carbon-heteroatom bonds is pivotal in the synthesis of complex organic molecules and pharmaceuticals.[1] The solubility of this catalyst in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis, influencing reaction kinetics, product yields, and ease of purification. This guide provides a comprehensive overview of the solubility characteristics of Benzyl(chloro)bis(triphenylphosphine)palladium(II), offers a detailed experimental protocol for solubility determination, and discusses the underlying principles governing its behavior in different solvent environments.

The molecular structure of Benzyl(chloro)bis(triphenylphosphine)palladium(II) is characterized by a central palladium atom in the +2 oxidation state, coordinated to a benzyl group, a chloro ligand, and two triphenylphosphine ligands. The bulky and nonpolar nature of the triphenylphosphine ligands dominates the overall solubility profile of the complex, rendering it generally soluble in nonpolar and weakly polar organic solvents and insoluble in highly polar solvents like water.[2]

Predicted Solubility Profile

The general principle of "like dissolves like" is paramount in predicting the solubility of this complex. Solvents with similar polarity and structural features to the triphenylphosphine and benzyl ligands will be the most effective at dissolving the compound.

Factors Influencing Solubility:

-

Polarity: The complex is predominantly nonpolar. Therefore, it will exhibit higher solubility in nonpolar and weakly polar solvents.

-

Aromaticity: The presence of phenyl groups in the triphenylphosphine ligands and the benzyl group suggests that aromatic solvents will be particularly effective due to potential π-π interactions.

-

Coordinating Ability: Some coordinating solvents, such as tetrahydrofuran (THF) and acetonitrile, may exhibit moderate solubility. However, strong coordinating solvents can potentially displace the ligands and lead to decomposition of the complex.

The following table summarizes the predicted solubility of Benzyl(chloro)bis(triphenylphosphine)palladium(II) in a range of common organic solvents, based on the known solubility of similar palladium complexes and the structural features of the molecule.[2][3]

| Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | ||

| Benzene | Soluble | Favorable π-π interactions with the phenyl and benzyl groups. |

| Toluene | Soluble | Similar to benzene, with slightly lower toxicity. |

| Chlorinated Solvents | ||

| Chloroform (CHCl₃) | Soluble | Effective at dissolving many organometallic complexes. |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving palladium catalysts. |

| Ethers | ||

| Tetrahydrofuran (THF) | Moderately Soluble | A coordinating solvent that can stabilize the complex in solution. |

| Diethyl Ether | Slightly Soluble | Less polar than THF, resulting in lower solubility. |

| Polar Aprotic Solvents | ||

| Acetone | Slightly Soluble | Higher polarity limits its ability to dissolve the nonpolar complex.[3] |

| Acetonitrile | Slightly Soluble | A coordinating solvent, but its high polarity is a limiting factor. |

| Dimethylformamide (DMF) | Moderately Soluble | A polar aprotic solvent known to dissolve a wide range of organic and inorganic compounds.[4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | High polarity makes it a poor solvent for this complex. The stability of palladium complexes can be significantly affected by the percentage of DMSO in the solvent mixture.[5] |

| Alkanes | ||

| Hexane | Slightly Soluble to Sparingly Soluble | Nonpolar, but lacks the ability to engage in favorable interactions with the aromatic ligands.[2] |

| Alcohols | ||

| Methanol | Insoluble | Highly polar and protic, rendering it a poor solvent. |

| Ethanol | Insoluble | Similar to methanol, its polarity is too high. |

| Water | ||

| Water | Insoluble | The complex is highly nonpolar and hydrophobic.[3][6][7] |

Experimental Determination of Solubility

Given the absence of precise quantitative data, experimental determination of solubility is crucial for researchers and drug development professionals. The following protocols provide a systematic approach to assessing both qualitative and quantitative solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

Materials:

-

Benzyl(chloro)bis(triphenylphosphine)palladium(II)

-

A selection of organic solvents (e.g., toluene, dichloromethane, THF, acetone, hexane, ethanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of Benzyl(chloro)bis(triphenylphosphine)palladium(II) into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[8]

-

Allow the mixture to stand for 30 seconds and observe.

-

Record the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Sparingly Soluble: Only a small amount of the solid appears to dissolve.

-

Insoluble: The solid does not appear to dissolve at all.[8]

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

Benzyl(chloro)bis(triphenylphosphine)palladium(II)

-

Chosen organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess of Benzyl(chloro)bis(triphenylphosphine)palladium(II) to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter.

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the complex.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/L or mg/mL using the following formula:

Solubility = (Mass of dried solute) / (Volume of supernatant taken)

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of Benzyl(chloro)bis(triphenylphosphine)palladium(II).

Caption: A workflow for determining the solubility of the palladium complex.

The Role of Solvent in Catalysis

The choice of solvent is not merely about dissolving the catalyst; it has profound effects on the entire catalytic cycle of reactions like Suzuki-Miyaura or Heck cross-couplings.[4]

Solvent Effects on Reaction Mechanisms:

-

Stabilization of Intermediates: Coordinating solvents can stabilize reactive intermediates in the catalytic cycle, thereby influencing the reaction rate and selectivity.[4]

-

Oxidative Addition: The polarity of the solvent can affect the rate of the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.

-

Reductive Elimination: The solvent can also influence the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.

Practical Considerations for Solvent Selection:

-

Reaction Temperature: The boiling point of the solvent must be appropriate for the desired reaction temperature.[4]

-

Substrate and Reagent Solubility: The solvent must also dissolve the substrates and reagents to a sufficient extent.

-

Downstream Processing: The ease of solvent removal during product workup and purification is an important practical consideration.

Decision-Making for Solvent Selection in Catalysis

The following diagram provides a decision-making framework for selecting an appropriate solvent for a reaction catalyzed by Benzyl(chloro)bis(triphenylphosphine)palladium(II).

Caption: A decision-making framework for solvent selection in catalysis.

Conclusion

Understanding the solubility of Benzyl(chloro)bis(triphenylphosphine)palladium(II) is fundamental to its effective application in synthetic chemistry. While direct quantitative data is scarce, a strong predictive understanding can be derived from its molecular structure and by analogy to similar palladium complexes. This guide provides researchers, scientists, and drug development professionals with a robust framework for predicting and experimentally determining the solubility of this important catalyst, thereby enabling more efficient and effective design of synthetic protocols. The provided experimental workflows and decision-making diagrams serve as practical tools to navigate the critical task of solvent selection in palladium-catalyzed reactions.

References

- Vertex AI Search. (n.d.). Bis(triphenylphosphine)palladium(II) chloride|CAS 13965-03-2. Retrieved January 23, 2026.

- Metals Portal. (2023, August 8). Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety. Retrieved January 23, 2026.

- Owlcation. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 23, 2026.

- ACS Publications. (2025, November 12). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration | Inorganic Chemistry. Retrieved January 23, 2026.

- Wikipedia. (n.d.). Bis(triphenylphosphine)palladium chloride. Retrieved January 23, 2026.

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 23, 2026.

- TCI Chemicals. (n.d.). Benzylbis(triphenylphosphine)palladium(II) Chloride 22784-59-4. Retrieved January 23, 2026.

- Szabo-Scandic. (n.d.). Bis(triphenylphosphine)palladium(II) dichloride. Retrieved January 23, 2026.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 23, 2026.

- Wikipedia. (n.d.). Palladium(II) chloride. Retrieved January 23, 2026.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved January 23, 2026.

- ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Retrieved January 23, 2026.

- PubChem. (n.d.). (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride | C43H37ClP2Pd. Retrieved January 23, 2026.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 23, 2026.

- GuideChem. (n.d.). Cas 22784-59-4,BENZYLBIS(TRIPHENYLPHOSPHINE)PALLADIUM(II) CHLORIDE. Retrieved January 23, 2026.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 3. Bis(triphenylphosphine)palladium(II) chloride|CAS 13965-03-2 [lookforchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. chem.ws [chem.ws]

Mastering the Core: An In-Depth Technical Guide to the ³¹P NMR of Bis(triphenylphosphine)palladium(II) chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of ³¹P NMR in Palladium Catalysis

Bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂, is a cornerstone catalyst precursor in a vast array of cross-coupling reactions that have revolutionized modern organic synthesis and pharmaceutical development. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds is unparalleled. The precise characterization of this complex, both in its solid state and in solution, is paramount to understanding its reactivity, stability, and catalytic activity. Among the arsenal of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct probe into the electronic and structural environment of the phosphorus ligands coordinated to the palladium center.

This in-depth guide, designed for researchers and scientists, will provide a comprehensive overview of the ³¹P NMR spectroscopy of bis(triphenylphosphine)palladium(II) chloride. We will delve into the theoretical underpinnings of the observed chemical shifts, explore the practical aspects of sample preparation and spectral acquisition, and discuss the interpretation of the spectra in the context of isomerism, purity, and reaction monitoring.

The Heart of the Matter: Understanding the ³¹P NMR Spectrum

The ³¹P NMR spectrum of a pristine sample of trans-bis(triphenylphosphine)palladium(II) chloride in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is characterized by a single sharp resonance. This singlet arises from the chemical equivalence of the two phosphorus nuclei in the trans geometry.

| Isomer | Solvent | ³¹P Chemical Shift (δ) / ppm | Multiplicity | Reference |

| trans-PdCl₂(PPh₃)₂ | CDCl₃ | ~24.3 | Singlet | [1]([Link]) |

| cis-PdCl₂(PPh₃)₂ | CDCl₃ | ~18.6 | Singlet | [2]([Link]) |

| Free PPh₃ | CDCl₃ | ~ -5 | Singlet | |

| Triphenylphosphine oxide (OPPh₃) | CDCl₃ | ~25-30 | Singlet |

Causality Behind the Chemical Shift: The observed chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to the palladium center, the lone pair of electrons on the phosphorus atom is donated to the metal, leading to a deshielding effect and a downfield shift in the ³¹P NMR spectrum compared to free triphenylphosphine (PPh₃), which resonates at approximately -5 ppm. The extent of this "coordination shift" provides valuable information about the nature and strength of the palladium-phosphorus bond.

Cis-Trans Isomerism: A Tale of Two Signals

Bis(triphenylphosphine)palladium(II) chloride can exist as both cis and trans isomers. While the trans isomer is thermodynamically more stable and commercially prevalent, the cis isomer can be formed under certain conditions. ³¹P NMR spectroscopy is the definitive tool for distinguishing between these two geometric isomers.

-

trans-PdCl₂(PPh₃)₂: As the two phosphine ligands are chemically equivalent, a single resonance is observed.

-

cis-PdCl₂(PPh₃)₂: The two phosphorus nuclei are also chemically equivalent in the cis isomer, giving rise to a single, but distinct, resonance at a different chemical shift, typically upfield from the trans isomer.

The presence of two singlets in the expected regions of the ³¹P NMR spectrum is a clear indication of a mixture of cis and trans isomers. The relative integration of these two peaks can be used to quantify the isomeric ratio.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

A self-validating protocol is crucial for obtaining reliable and reproducible ³¹P NMR data. The following step-by-step methodology provides a robust framework for the analysis of bis(triphenylphosphine)palladium(II) chloride.

Part 1: Meticulous Sample Preparation

The quality of the NMR spectrum is intrinsically linked to the purity of the sample and the care taken during its preparation.

-

Analyte Purity: Begin with a high-purity sample of bis(triphenylphosphine)palladium(II) chloride. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent due to its ability to dissolve the complex and its relatively low interference in the spectral region of interest. Ensure the deuterated solvent is of high isotopic purity and is dry, as moisture can lead to the formation of triphenylphosphine oxide.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the complex in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Dissolution: Ensure the complex is fully dissolved. Gentle warming or sonication can aid in dissolution. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

-

Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube. This prevents magnetic field inhomogeneities that can lead to broad spectral lines.

-

Internal Standard (for Quantitative Analysis): For quantitative measurements, a known amount of an internal standard with a distinct ³¹P NMR signal that does not overlap with the analyte or impurity signals can be added. Triphenyl phosphate is a suitable candidate.

Part 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are a good starting point for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the phosphorus probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.

-

Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 5-10 seconds is recommended to allow for full relaxation of the phosphorus nuclei, which is crucial for accurate integration in quantitative analysis.

-

Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 100-150 ppm, centered around 10 ppm, should be sufficient to cover the expected chemical shifts of the complex and common impurities.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., Waltz-16) to simplify the spectrum by removing ¹H-³¹P coupling.

-

Part 3: Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the signal of an external standard (e.g., 85% H₃PO₄) to 0 ppm or by using the known chemical shift of a reliable internal standard.

-

Integration: Integrate the signals of interest to determine their relative concentrations. For quantitative analysis, ensure that the relaxation delay was sufficient for complete relaxation.

Interpreting the Spectrum: Beyond the Chemical Shift

A ³¹P NMR spectrum of bis(triphenylphosphine)palladium(II) chloride can reveal more than just the presence of the desired complex. Careful analysis can provide insights into the purity of the sample and the occurrence of dynamic processes in solution.

Common Impurities and Their Signatures

-

Free Triphenylphosphine (PPh₃): The presence of a sharp singlet around -5 ppm indicates an excess of the phosphine ligand or decomposition of the complex.

-

Triphenylphosphine Oxide (OPPh₃): A sharp singlet in the region of 25-30 ppm is a tell-tale sign of oxidation of the phosphine ligand. This can occur during synthesis, handling, or storage if the complex is exposed to air and moisture.

-

Palladium(0) Species: In solution, particularly in the presence of reducing agents or upon heating, Pd(II) can be reduced to Pd(0). This can lead to the formation of species like Pd(PPh₃)₄ or Pd(PPh₃)₃, which have distinct ³¹P NMR signals, typically in the range of 10-20 ppm. These species are often the active catalysts in cross-coupling reactions.

Dynamic Processes: Ligand Exchange

Under certain conditions, such as elevated temperatures or in the presence of coordinating solvents, ligand exchange can occur. This can manifest in the ³¹P NMR spectrum as line broadening of the signals. In cases of fast exchange, a single, averaged signal may be observed. Variable-temperature NMR studies can be employed to investigate the kinetics of such exchange processes.

Visualization of Key Concepts

Experimental Workflow for ³¹P NMR Analysis

Caption: A streamlined workflow for acquiring high-quality ³¹P NMR data.

Relationship between Species and their ³¹P NMR Chemical Shifts

Caption: A map of key species and their characteristic ³¹P NMR chemical shifts.

Conclusion: A Window into Catalytic Systems

³¹P NMR spectroscopy is an indispensable tool for any researcher working with bis(triphenylphosphine)palladium(II) chloride and related phosphine-containing catalysts. It provides a rapid and non-destructive method for confirming the identity and purity of the complex, determining the isomeric ratio, and monitoring its fate in solution. By understanding the principles behind the ³¹P NMR experiment and adhering to a rigorous experimental protocol, scientists can gain invaluable insights into the behavior of these critical catalytic systems, ultimately leading to more efficient and robust synthetic methodologies.

References

-

Reich, H. J. (n.d.). 31P NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Redfield, D. A., & Nelson, J. H. (1975). Cis-trans isomerism in bis (tertiary phosphine) dihalopalladium (II) complexes. Journal of the Chemical Society, Dalton Transactions, (20), 2048-2051. [Link]

Sources

An In-depth Technical Guide to the Thermal Decomposition of Triphenylphosphine Palladium Catalysts

Foreword: The Double-Edged Sword of Homogeneous Catalysis

Palladium catalysts stabilized by triphenylphosphine ligands, particularly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are cornerstones of modern organic synthesis. Their remarkable efficacy in forging carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions has revolutionized pharmaceutical and materials science.[1][2] However, the very attributes that make these catalysts so reactive—their ability to exist in low-coordinate, electron-rich states—also render them susceptible to thermal degradation. This guide provides a detailed exploration of the mechanisms, contributing factors, and analytical methodologies related to the thermal decomposition of these vital catalysts. Understanding and controlling this decomposition is paramount for developing robust, scalable, and reproducible chemical processes.

The Genesis of Reactivity and Instability: Ligand Dissociation

The catalytic journey of Pd(PPh₃)₄ begins not with the substrates, but with the shedding of its own protective ligands. In solution, Pd(PPh₃)₄ exists in a dynamic equilibrium with coordinatively unsaturated species.[1] This dissociation is a prerequisite for the catalyst to enter the catalytic cycle, as it creates the vacant coordination site necessary for the oxidative addition of substrates.

The primary equilibrium can be described as follows:

Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃ ⇌ Pd(PPh₃)₂ + 2 PPh₃

The 14-electron species, Pd(PPh₃)₂, is widely considered the active catalyst in many cross-coupling reactions. However, this highly reactive intermediate is also the primary entry point for irreversible decomposition pathways. Its low coordination number and high electron density make it prone to aggregation, especially at elevated temperatures, leading to the formation of catalytically inactive palladium clusters and, ultimately, bulk palladium metal, commonly observed as "palladium black."[3]

Mechanisms of Thermal Decomposition

The thermal decomposition of triphenylphosphine palladium catalysts is not a single event but a cascade of processes initiated by the formation of low-coordinate Pd(0) species.

-

Ligand Dissociation: As established, elevated temperatures shift the equilibrium towards the less-coordinated, more reactive Pd(PPh₃)₂ and Pd(PPh₃) species.

-

Cluster Formation (Nucleation): These highly unstable species rapidly collide and aggregate in solution, forming small palladium clusters, Pdₙ(PPh₃)ₘ. This is the nucleation step for catalyst deactivation.

-

Particle Growth & Agglomeration: The initial clusters act as seeds for further growth. They can grow by scavenging more low-coordinate palladium species from the solution or by agglomerating with other clusters. This process is often irreversible and leads to the formation of larger nanoparticles.

-

Formation of Palladium Black: As the particles grow, they eventually precipitate from the solution as finely divided, black palladium metal.[3] This amorphous or poorly crystalline material has very low catalytic activity compared to the homogeneous precursor. In the presence of oxygen, palladium oxides (PdO) can also be formed as decomposition products.[4]

Critical Factors Influencing Thermal Stability

The rate and extent of decomposition are dictated by a sensitive interplay of reaction parameters. A thorough understanding of these factors is essential for process optimization and control.

| Factor | Influence on Stability | Mechanistic Rationale |

| Temperature | Inverse | Increases the rate of ligand dissociation, pushing the equilibrium toward unstable low-coordinate species. Provides the activation energy for aggregation and particle growth. Decomposition of Pd(PPh₃)₄ begins to be significant at temperatures as low as 50-80°C and is rapid above 115°C.[1][3][5] |

| Ligand Concentration | Direct | An excess of free triphenylphosphine ligand in the solution shifts the dissociation equilibrium (Le Châtelier's principle) back towards the more stable, fully coordinated Pd(PPh₃)₄ complex, reducing the concentration of the decomposition-prone Pd(PPh₃)₂ species.[1] |

| Solvent | Variable | Coordinating solvents can compete with triphenylphosphine for sites on the palladium center, potentially accelerating ligand dissociation. The polarity and viscosity of the solvent can also affect the kinetics of particle aggregation. For instance, heating in polar aprotic solvents like DMSO can accelerate decomposition.[6] |

| Atmosphere | Inverse (if O₂ present) | Pd(PPh₃)₄ is sensitive to air.[1] Oxygen can oxidize the triphenylphosphine ligand to triphenylphosphine oxide (OPPh₃) and the Pd(0) center to Pd(II), destroying the active catalyst. Rigorous exclusion of air by operating under an inert atmosphere (e.g., Nitrogen or Argon) is critical. |

| Substrate/Reagent Effects | Variable | Certain reagents, particularly strong bases or nucleophiles, can interact with the palladium center or the phosphine ligands, altering the catalyst's electronic properties and stability.[7] |

Analytical Protocols for Monitoring Catalyst Decomposition

Proactive monitoring of catalyst health is crucial for process development. Several analytical techniques can provide quantitative and qualitative insights into decomposition.

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the thermal stability of a catalyst in the solid state. It measures the change in mass of a sample as a function of temperature.

Experimental Protocol: TGA of a Palladium-Phosphine Complex

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry catalyst into a ceramic or platinum TGA pan.

-

Atmosphere: Select the desired atmosphere (e.g., Nitrogen for inert decomposition, Air for oxidative decomposition) and set the flow rate (typically 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

The onset temperature of mass loss indicates the beginning of decomposition.[4]

-

The derivative of the TGA curve (DTG curve) shows the temperature of the maximum rate of decomposition.

-

The final residual mass can be correlated with the formation of metallic palladium or palladium oxide.

-

Other Key Techniques

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most informative technique for solution-phase studies. It allows for the direct observation of free PPh₃, coordinated PPh₃, and the formation of triphenylphosphine oxide (a key indicator of oxidative decomposition).[7] Changes in the chemical shifts and relative integrals provide a real-time window into the catalyst's state.

-

Visual Observation: The simplest method. A color change from the typical yellow or orange of the active solution to a dark brown or black suspension is a clear and immediate indicator of catalyst precipitation.[3]

-

Dynamic Light Scattering (DLS): Can be used to detect the formation and growth of nanoparticles in the solution before macroscopic precipitation occurs.

Field-Proven Mitigation Strategies

Based on the mechanistic understanding, several practical strategies can be employed to minimize thermal decomposition and enhance catalyst lifetime.

-

Strict Temperature Control: Maintain the lowest possible reaction temperature that provides an acceptable reaction rate. Avoid temperature overshoots during heating.

-

Employ Excess Ligand: Add a small excess of free triphenylphosphine (e.g., 1-4 equivalents relative to Pd) to the reaction mixture. This suppresses ligand dissociation and stabilizes the catalyst.

-

Rigorous Inert Atmosphere: Perform all manipulations, including reagent addition and reaction setup, under a dry, oxygen-free atmosphere (N₂ or Ar). Use of degassed solvents is highly recommended.

-

Consider More Stable Ligands: While this guide focuses on triphenylphosphine, a common mitigation strategy in process development is to switch to more sterically bulky or electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which form more robust bonds with the palladium center and are more resistant to decomposition.[8]

-

Optimize Reaction Time: Prolonged heating, even at moderate temperatures, increases the likelihood of decomposition. Reactions should be monitored closely and stopped once complete.

By implementing these strategies, researchers and process chemists can significantly improve the performance, reliability, and scalability of processes relying on these indispensable catalysts.

References

-

Barbooti, M. M. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1365-1374.

-

Ye, E., Tan, H., Li, S., & Fan, W. Y. (2006). Self-Organization of Spherical, Core–Shell Palladium Aggregates by Laser-Induced and Thermal Decomposition of [Pd(PPh3)4]. ResearchGate.

-

Wall, L. A. (n.d.). Factors Affecting the Thermal Stability of Polytetrafluoroethylene 1.

-

Wang, J. (2021). Method for recovering palladium from tetrakis (triphenylphosphine) palladium waste liquid. Google Patents.

-

Wikipedia contributors. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Wikipedia.

-

National Center for Biotechnology Information. (n.d.). Tetrakis(triphenylphosphine)palladium. PubChem.

-

Al-Masoudi, E. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules.

-

García-Reyes, F., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

-

Štepnička, P., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions.

-

Sagurna, L. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? ResearchGate.

-